Thioanisole-d3 physical and chemical properties
Thioanisole-d3 physical and chemical properties
An In-depth Technical Guide to the Physical and Chemical Properties of Thioanisole-d3
This guide provides a comprehensive overview of the core physical and chemical properties of Thioanisole-d3, tailored for researchers, scientists, and professionals in drug development. It includes key data, experimental methodologies, and visual diagrams to facilitate understanding and application.
Core Physical and Chemical Properties
Thioanisole-d3, the deuterated isotopologue of thioanisole, possesses physical properties that are largely comparable to its non-deuterated counterpart. The primary distinction lies in its increased molecular weight due to the presence of three deuterium atoms on the methyl group.
General and Physical Properties
| Property | Value | Notes |
| Molecular Formula | C₇H₅SD₃[1] | |
| Molecular Weight | 127.22 g/mol [1] | |
| Appearance | Colorless liquid[2] | Unpleasant, sulfurous odor.[3][4] |
| Boiling Point | ~188-193 °C | Data for non-deuterated Thioanisole.[2][5] |
| Melting Point | ~ -15 °C | Data for non-deuterated Thioanisole.[2][5] |
| Density | ~1.057 g/cm³ at 20°C | Data for non-deuterated Thioanisole.[6][7] |
| Solubility | Insoluble in water; soluble in organic solvents like alcohol, ether, and benzene.[2][3][4] | |
| Refractive Index | ~1.587 at 20°C | Data for non-deuterated Thioanisole.[7] |
Chemical Identity and Structure
| Identifier | Value |
| IUPAC Name | (Trideuteriomethyl)sulfanylbenzene |
| Synonyms | Methyl-d3 Phenyl Sulfide, Phenyl Trideuteriomethyl Sulfide |
| SMILES | C([2H])([2H])([2H])SC1=CC=CC=C1 |
| InChI | InChI=1S/C7H8S/c1-8-7-5-3-2-4-6-7/h2-6H,1H3/i1D3 |
Chemical Reactivity and Stability
Thioanisole-d3 is expected to exhibit chemical reactivity analogous to thioanisole. The carbon-deuterium bonds are stronger than carbon-hydrogen bonds, which may lead to a kinetic isotope effect in reactions involving the cleavage of these bonds, but the overall reaction pathways remain the same.
Key reactions include:
-
Oxidation: The sulfur atom can be readily oxidized to form the corresponding sulfoxide (Methyl-d3 Phenyl Sulfoxide) and subsequently the sulfone (Methyl-d3 Phenyl Sulfone).[2][8] This reactivity is useful in synthetic chemistry and has been studied in the context of catalysis.
-
Deprotonation: The methyl group can be deprotonated by strong bases, such as organolithium reagents, to form a stabilized carbanion (C₆H₅SCH₂⁻). This nucleophile can then be used in various carbon-carbon bond-forming reactions.[8]
-
Aromatic Substitution: The phenyl ring can undergo electrophilic aromatic substitution, although the methylthio group is a weaker activating group compared to a methoxy group.
-
Protonation/Deuteration: In the presence of strong acids, thioanisole can be protonated at the sulfur atom and to a lesser extent on the aromatic ring.[3][5] Studies using deuterated acids have been conducted to investigate these protonation sites.[3][5]
Thioanisole-d3 is a stable compound under standard laboratory conditions but should be stored away from strong oxidizing agents.
Experimental Protocols
Synthesis of Thioanisole-d3
A common method for the synthesis of thioanisole is the methylation of thiophenol.[8] For the synthesis of Thioanisole-d3, a deuterated methylating agent is required.
Reaction:
C₆H₅SH + CD₃I → C₆H₅SCD₃ + HI
Materials:
-
Thiophenol (C₆H₅SH)
-
Deuterated methyl iodide (CD₃I)
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Water (H₂O)
Procedure:
-
Dissolve sodium hydroxide (1.1 equivalents) in ethanol in a round-bottom flask.
-
To this solution, add thiophenol (1.0 equivalent).
-
Stir the mixture for a short period (e.g., 5 minutes) at room temperature.
-
Add deuterated methyl iodide (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for several hours (e.g., 5 hours) to ensure completion.
-
Quench the reaction by adding water.
-
Extract the aqueous solution with ethyl acetate multiple times.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude Thioanisole-d3 by column chromatography on silica gel using a non-polar eluent like hexane.
Analytical Methods
The analysis of Thioanisole-d3 and confirmation of its isotopic purity can be performed using standard analytical techniques.
-
¹H NMR: The proton NMR spectrum of Thioanisole-d3 will show signals corresponding to the aromatic protons. The characteristic singlet for the methyl protons seen in thioanisole at ~2.5 ppm will be absent.
-
¹³C NMR: The carbon-13 NMR spectrum will show signals for the aromatic carbons. The signal for the deuterated methyl carbon will appear as a multiplet due to C-D coupling and will be shifted slightly upfield compared to the non-deuterated analog.
-
²H NMR: Deuterium NMR can be used to confirm the presence and location of the deuterium atoms, showing a characteristic signal for the -CD₃ group.
Mass spectrometry is a crucial technique to confirm the molecular weight and isotopic enrichment of Thioanisole-d3.
-
Electron Ionization (EI-MS): The molecular ion peak ([M]⁺) will be observed at m/z = 127.22. The fragmentation pattern will be similar to that of thioanisole, but fragments containing the methyl group will be shifted by +3 mass units. For example, a common fragment of thioanisole is the loss of a methyl radical; for Thioanisole-d3, this would correspond to the loss of a CD₃ radical.
Visualizations
Experimental Workflow: Synthesis and Purification of Thioanisole-d3
Caption: Workflow for the synthesis and purification of Thioanisole-d3.
Reactivity Pathways of Thioanisole-d3
Caption: Key reactivity pathways of Thioanisole-d3.
Applications in Research and Development
Thioanisole-d3 serves as a valuable tool in various scientific domains:
-
Reference Standard: It is used as an internal standard in analytical methods, such as mass spectrometry, for the quantification of thioanisole and related compounds in complex matrices.[1]
-
Mechanistic Studies: The deuterium labeling allows for the investigation of reaction mechanisms, particularly for tracking the fate of the methyl group and studying kinetic isotope effects.
-
Metabolic Studies: In drug metabolism studies, Thioanisole-d3 can be used to differentiate between the parent compound and its metabolites.
-
Peptide Synthesis: Thioanisole is employed as a scavenger in the acid-mediated deprotection of peptide side chains.[4] The deuterated version can be used in mechanistic studies of these processes.
References
- 1. On the protonation and deuteration of thioanisole and some of its methoxy-substituted derivativesâ [tandf.figshare.com]
- 2. Thioanisole synthesis - chemicalbook [chemicalbook.com]
- 3. tandfonline.com [tandfonline.com]
- 4. academic.oup.com [academic.oup.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thioanisole - Wikipedia [en.wikipedia.org]
